

# An In-depth Technical Guide to the Physicochemical Properties of Junenol

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## Compound of Interest

Compound Name: Junenol

Cat. No.: B1673166

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## Introduction

**Junenol**, a sesquiterpenoid alcohol, is a naturally occurring compound found in various plants. [1] As a member of the vast class of terpenes, it has attracted interest for its potential biological activities and applications in fields ranging from pharmacology to agriculture. This technical guide provides a comprehensive overview of the physicochemical properties of **Junenol**, offering critical data and methodologies for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific disciplines.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application. The following tables summarize the key physical and chemical characteristics of **Junenol**.

### Table 1: General and Physical Properties of Junenol

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>26</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	222.37 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	472-07-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Data not available	
Melting Point	62.5 - 63.0 °C	<a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	303.0 - 304.0 °C @ 760 mmHg	<a href="#">[5]</a> <a href="#">[7]</a>
Vapor Pressure	0.000086 mmHg @ 25 °C (estimated)	<a href="#">[5]</a> <a href="#">[7]</a>
Solubility	Soluble in DMSO	<a href="#">[8]</a>
logP (Octanol/Water Partition Coefficient)	4.578 (estimated)	<a href="#">[7]</a>

## Table 2: Spectroscopic Data of Junenol

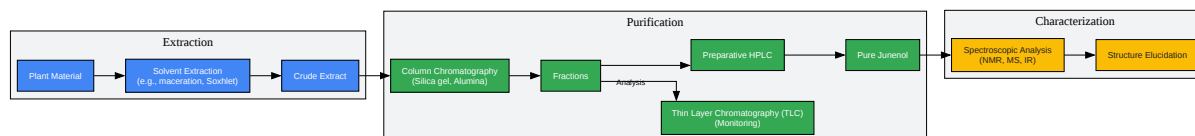
Spectroscopic data is crucial for the structural elucidation and identification of **Junenol**. While specific spectra are not provided, the characteristic spectroscopic features are summarized below.

Spectroscopic Technique	Characteristic Features
Infrared (IR) Spectroscopy	The IR spectrum of an alcohol like Junenol is characterized by a strong, broad absorption band in the region of 3300-3400 $\text{cm}^{-1}$ corresponding to the O-H stretching vibration. <sup>[9]</sup> <sup>[10]</sup> A strong C-O stretching absorption is also expected around 1000-1200 $\text{cm}^{-1}$ .
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H NMR: The proton NMR spectrum would show a characteristic signal for the hydroxyl proton, typically a broad singlet. Signals for protons on carbons bearing the hydroxyl group would appear in the downfield region. The complex aliphatic and olefinic protons would resonate in their respective characteristic regions. <sup>13</sup> C NMR: The carbon NMR spectrum would display 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would show a chemical shift in the range of 60-80 ppm.
Mass Spectrometry (MS)	The mass spectrum of Junenol would show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight. Common fragmentation patterns for alcohols include the loss of a water molecule ( $M-18$ ) and alpha-cleavage (fragmentation of the C-C bond adjacent to the oxygen atom). <sup>[9]</sup>

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Junenol** are not readily available in the public domain. However, a general workflow for the extraction, isolation, and characterization of sesquiterpenoids from plant material can be described.

## General Workflow for Isolation and Characterization



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Caption: General experimental workflow for the isolation and characterization of **Junenol** from a plant source.

#### Methodology Details:

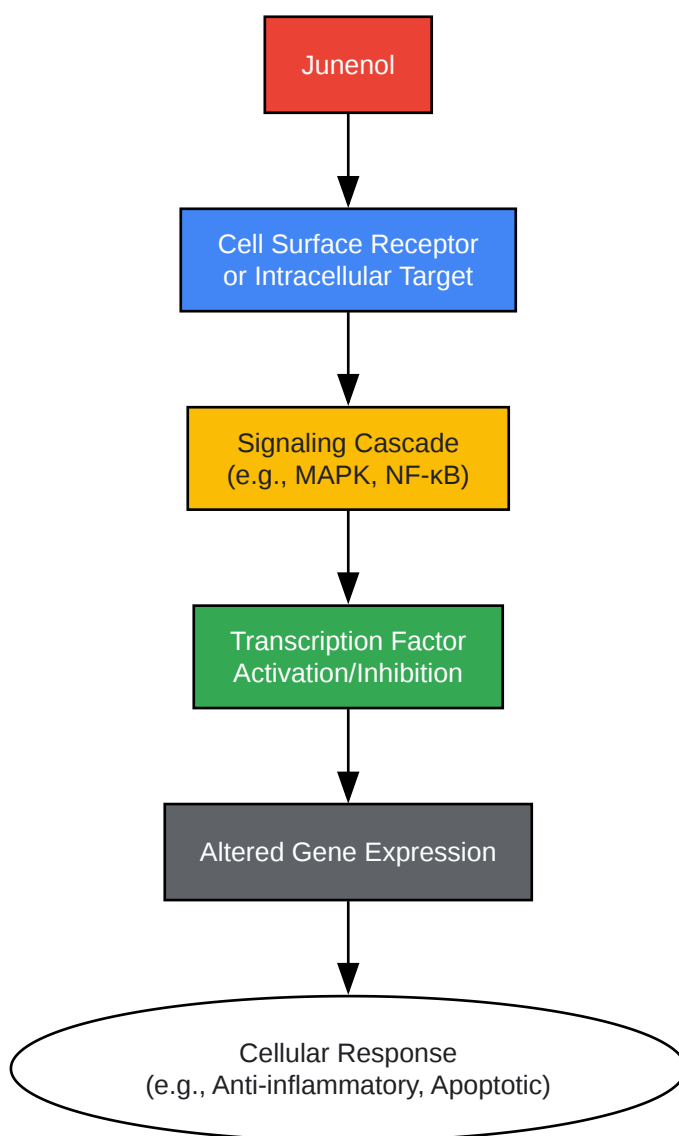
- **Extraction:** The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane, chloroform, or methanol, using methods like maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Purification:** The crude extract is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **Junenol**.
- **Characterization:** The structure of the isolated pure compound is then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Biological Activity and Signaling Pathways

**Junenol** is a sesquiterpene alcohol, a class of compounds known for a wide range of biological activities.<sup>[1]</sup> While specific signaling pathways for **Junenol** have not been extensively

elucidated in publicly available literature, research on other sesquiterpenes and natural compounds suggests potential involvement in various cellular processes. For instance, many natural products exert their effects through modulation of key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Further research is required to determine the specific molecular targets and signaling cascades affected by **Junenol**. A hypothetical representation of how a natural compound like **Junenol** might influence cellular signaling is presented below.



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Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a bioactive compound like **Junenol**.

## Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Junenol**, essential for its scientific investigation and potential development. The presented data, compiled from various reputable sources, offers a solid foundation for researchers. While detailed experimental protocols and specific signaling pathways for **Junenol** remain areas for future investigation, the general methodologies and hypothetical frameworks provided herein can guide further research efforts in exploring the full potential of this natural compound.

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